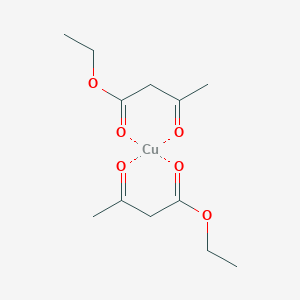

C12H18CuO6

Description

Significance of β-Ketoester Metal Complexes in Contemporary Chemistry

β-Ketoester metal complexes are a class of coordination compounds that have become indispensable in modern chemistry due to their versatile reactivity and catalytic prowess. The coordination of a metal to a β-ketoester ligand, such as ethyl 3-oxobutanoate, results in the formation of a chelate ring, which influences the electronic properties and steric environment of both the metal center and the ligand. This modification of reactivity is central to their wide-ranging applications.

In contemporary chemistry, these complexes are highly valued as catalysts and catalyst precursors for a multitude of organic transformations. They have demonstrated significant efficacy in promoting various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, metal complexes of β-ketoesters are instrumental in catalyzing Michael additions, alkylations, and cyclization reactions. acs.orgresearchgate.net The metal center can act as a Lewis acid, activating the substrates and facilitating the reaction under milder conditions than many traditional methods.

A particularly impactful area of research is the application of chiral β-ketoester metal complexes in asymmetric catalysis. By employing chiral ligands, chemists can construct enantiomerically enriched molecules, a critical requirement in the pharmaceutical and agrochemical industries. For example, copper(II) complexes with chiral ligands have been successfully used in the enantioselective alkylation of β-ketoesters to create quaternary carbon stereocenters with high enantiomeric excess. acs.org Furthermore, various metal-catalyzed enantioselective chlorinations of β-ketoesters have been developed using copper and other transition metals. nih.gov These catalytic systems often involve the in-situ formation of a metal enolate, which then reacts stereoselectively.

The utility of β-ketoester metal complexes also extends to materials science. For example, they have been used as precursors for the synthesis of metal oxide nanoparticles and thin films through techniques like chemical vapor deposition (CVD). The volatility and clean decomposition of these complexes make them suitable for such applications.

Historical Context and Evolution of Research on Copper(II) β-Ketoester Complexes

The study of metal complexes of β-dicarbonyl compounds has a rich history. The earliest report of a complex involving ethyl acetoacetate (B1235776), the common name for ethyl 3-oxobutanoate, is credited to Emmert and Jarczynski. orientjchem.org This initial work laid the foundation for a deeper exploration into the synthesis and properties of these coordination compounds. Among the various β-ketoesters, ethyl acetoacetate has been one of the most frequently studied ligands. orientjchem.org

Early synthetic methods for preparing metal β-ketoesterates, including those of copper, were diverse. A majority of these methods utilized the neutral β-ketoester as the starting material, which was then reacted with various metal substrates such as metal alkoxides, salts (halides, sulfates, and nitrates), or even the metal powder itself. orientjchem.org For instance, copper(II) complexes of ethyl acetoacetate have been prepared by reacting the β-ketoester with copper salts in the presence of a base. orientjchem.orgrsc.org

A significant milestone in the understanding of these complexes was the determination of their molecular structure. A pivotal moment for the specific compound of interest came in 1965 with the elucidation of the crystal structure of copper(II) ethyl acetoacetate. rsc.org This provided concrete evidence of the coordination environment around the copper(II) ion and the chelation by the ethyl 3-oxobutanoate ligands.

Over the years, research has evolved from simple synthesis and characterization to more in-depth investigations of their physicochemical properties and applications. Spectroscopic studies, including infrared and electronic spectroscopy, as well as electrochemical studies, have been employed to understand the electronic structure and redox behavior of copper(II) β-ketoester complexes. rsc.orgnih.gov These studies have revealed, for example, that the geometry of these complexes can vary depending on the other ligands present, ranging from square planar to square pyramidal or octahedral. nih.gov The investigation of mixed-ligand complexes, where other ligands are present in addition to the β-ketoester, has further expanded the structural diversity and reactivity of these compounds. rsc.orgnih.gov This evolution of research has transformed our understanding of copper(II) β-ketoester complexes from simple chemical curiosities to valuable tools in advanced chemical research.

Structure

3D Structure of Parent

Properties

CAS No. |

14284-06-1 |

|---|---|

Molecular Formula |

C12H18CuO6 |

Molecular Weight |

321.81 g/mol |

IUPAC Name |

copper bis(4-ethoxy-4-oxobut-2-en-2-olate) |

InChI |

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2 |

InChI Key |

ZIOMCXDUWKRZJH-UHFFFAOYSA-L |

Canonical SMILES |

CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Established Synthetic Routes for Copper(II) Ethyl 3-Oxobutanoate

The most common methods for preparing Copper(II) ethyl 3-oxobutanoate involve the direct reaction of a copper(II) salt with the β-ketoester ligand, ethyl 3-oxobutanoate.

The fundamental approach to synthesizing metal β-ketoesterates involves reacting a neutral β-ketoester with a metal salt. orientjchem.org For the synthesis of Copper(II) ethyl 3-oxobutanoate, this is typically achieved by mixing an aqueous solution of a suitable copper(II) salt, such as copper(II) acetate (B1210297), with an ethanolic solution of ethyl 3-oxobutanoate. orientjchem.orgd-nb.info The reaction proceeds by the deprotonation of the acidic α-hydrogen of the β-ketoester, allowing the resulting enolate to act as a bidentate ligand, chelating to the copper(II) ion.

Another established method involves the reaction of copper(II) acetate monohydrate with the ligand in a solvent like dichloromethane. d-nb.info The chelation results in a stable, often crystalline, coordination complex.

The efficiency and yield of the complexation reaction can be optimized by careful control of reaction conditions. One common strategy involves buffering the reaction mixture with sodium acetate or controlling the pH by adding a base such as alcoholic potassium hydroxide (B78521) (KOH), ammonia, or triethylamine (B128534) to facilitate the precipitation of the complex. orientjchem.org

The choice of solvent and temperature also plays a critical role. While some procedures utilize ambient temperatures over extended periods, others employ heating to accelerate the reaction. d-nb.info For instance, a "one-pot" template synthesis, where the ligand is formed in situ or added simultaneously with the copper salt, can be heated to reflux in ethanol (B145695) for several hours to achieve a quantitative yield. d-nb.info

Table 1: Comparison of Selected Synthetic Conditions for Copper(II) β-Ketoester Complexes

| Copper Source | Ligand/Precursors | Solvent(s) | Conditions | Yield | Reference |

| Copper(II) acetate monohydrate | bis(benzoylacetone)diethylenetriamine | Dichloromethane | Ambient temp., 16 h | 94% | d-nb.info |

| Copper(II) acetate monohydrate | Ethylenediamine, 2-acetylcyclopentanone | Ethanol | Reflux, 5 h | ~100% | d-nb.info |

| Copper(II) salts | Ethyl 3-oxobutanoate | Ethanol / Water | pH control (e.g., NaOAc) | N/A | orientjchem.org |

Ligand Synthesis and Modification

The properties of the final copper complex can be tuned by first synthesizing and modifying the ethyl 3-oxobutanoate ligand.

The primary ligand, ethyl 3-oxobutanoate (also known as ethyl acetoacetate), is synthesized through several industrial routes.

Acid-Catalyzed Esterification of Diketene (B1670635) : A prevalent method for producing ethyl 3-oxobutanoate is the acid-catalyzed esterification of diketene. chembk.com In this process, diketene is reacted with anhydrous ethanol in the presence of a catalyst, typically concentrated sulfuric acid. The crude product is then purified by distillation under reduced pressure. chembk.com This method avoids the use of highly reactive and hazardous materials. google.com

Nitrosation Reactions : Ethyl 3-oxobutanoate can be chemically modified through nitrosation at the α-carbon. This reaction is typically carried out by treating the β-ketoester with sodium nitrite (B80452) in glacial acetic acid at low temperatures (e.g., 0°C). The reaction proceeds via the formation of an enolate, which is then attacked by the nitrosating agent to yield ethyl 2-(hydroxyimino)-3-oxobutanoate. This introduces a new functional group to the ligand, which can be used for further synthesis. Nitrosation of related adamantyl-substituted pyrazolones has also been reported. researchgate.net

The carbon atom situated between the two carbonyl groups (the α-carbon) in ethyl 3-oxobutanoate is acidic, making it a prime site for functionalization through alkylation and condensation reactions.

Enolate Alkylation : One of the most useful reactions of ethyl 3-oxobutanoate is alkylation at the α-position. libretexts.orgpressbooks.pub The process begins with the deprotonation of the α-carbon using a suitable base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate ion. tcd.ielibretexts.org This nucleophilic enolate then readily reacts with an alkyl halide (e.g., benzyl (B1604629) chloride) in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgtcd.ie This method is a cornerstone of the "acetoacetic ester synthesis" for producing substituted methyl ketones. pressbooks.publibretexts.org A second alkylation can be performed as two acidic α-hydrogens are available for reaction. libretexts.org

Table 2: Example of Ethyl 3-Oxobutanoate Alkylation

| Product | Base / Solvent | Alkylating Agent | Conditions | Yield | Reference |

| Ethyl-2-benzyl-3-oxobutanoate | Sodium ethoxide / Ethanol | Benzyl chloride | Reflux, 40 min | 41.74% | tcd.ie |

| Ethyl 2-methyl-3-oxobutanoate | Sodium ethoxide / N/A | Methyl iodide | N/A | 70.2% | psu.edu |

Condensation with Aromatic Aldehydes : The Knoevenagel condensation provides a pathway to derivatize ethyl 3-oxobutanoate by reacting it with aromatic aldehydes. scite.ai This reaction creates a new carbon-carbon double bond. Research has shown that these condensations can be effectively catalyzed by systems like morpholine/acetic acid. researchgate.netscielo.br To create a more environmentally friendly protocol, traditional solvents like refluxing benzene (B151609) or toluene (B28343) have been replaced with ionic liquids, allowing the reaction to proceed at room temperature with high yields (44-84%) in a short time frame (0.5 to 2 hours). researchgate.netscielo.bribict.br These reactions produce β-keto ester derivatives that are valuable intermediates in the synthesis of pharmacologically active heterocyclic compounds. nih.gov

Advanced Synthetic Approaches to Copper(II) β-Ketoester Analogues

Beyond the direct salt-ligand reaction, more sophisticated methods have been developed for synthesizing copper(II) β-ketoester analogues and related complexes.

Synthesis from Metal Alkoxides : A useful class of starting materials for these syntheses are metal alkoxides. In this method, a copper alkoxide is mixed with the β-ketoester and refluxed, often in a hydrocarbon solvent like benzene. The reaction is driven by the liberation of an alcohol, which can be removed azeotropically. orientjchem.org

Transesterification : This approach involves refluxing an existing metal chelate of a β-ketoester in an excess of a higher alcohol. This process exchanges the ester group of the coordinated ligand for one derived from the solvent alcohol, providing a route to novel β-ketoesterato complexes. orientjchem.org

Copper-Catalyzed Reactions : Copper(II) complexes themselves are often used as catalysts. Advanced synthetic strategies leverage this property. For instance, a copper(II)-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters has been developed as a method to prepare β-stereogenic α-keto esters. nih.gov Other advanced methods include copper-catalyzed C(sp³)-H functionalization of β-ketoesters with oximes to form isoquinoline (B145761) N-oxides and copper-catalyzed asymmetric allylic alkylation of β-keto esters using allylic alcohols. researchgate.netresearchgate.net Furthermore, the acylation of ethyl acetoacetate can be performed via its copper(II) chelate, demonstrating the use of the complex as a reactive intermediate. rsc.org

Synthesis of Cu(I) Alkyl 3-Oxoetanoate Complexes (e.g., (tert-ethyl 3-oxobutanoate)Cu[P(OEt)₃]₂)

The synthesis of Copper(I) alkyl 3-oxoetanoate complexes is a strategic process designed to create stable and volatile compounds suitable for chemical vapor deposition. A representative method involves the reaction of a copper(I) salt with phosphite (B83602) ligands and a deprotonated β-keto ester. aip.org

For the specific synthesis of (tert-ethyl 3-oxobutanoate)Cu[P(OEt)₃]₂, the process begins by mixing one equivalent of Copper(I) chloride (CuCl) with two equivalents of a phosphite, such as triethyl phosphite (P(OEt)₃), in a tetrahydrofuran (B95107) (THF) solvent. aip.org To this mixture, one equivalent of sodium tert-ethyl 3-oxobutanoate, prepared from the corresponding ester, is added. aip.org This leads to the formation of the desired Cu(I) complex. Research has shown that the thermal stability of these Cu(I) complexes is significantly improved by the coordination of additional phosphite ligands. acs.org Furthermore, the choice of the alkyl group on the 3-oxobutanoate ligand influences stability; for example, replacing a tert-butylacetoacetate (btac) ligand with an ethyl 3-oxobutanoate (etac) ligand enhances the complex's thermal stability. acs.org

| Reactant | Role | Solvent |

|---|---|---|

| Copper(I) chloride (CuCl) | Copper(I) source | Tetrahydrofuran (THF) |

| Triethyl phosphite (P(OEt)₃) | Stabilizing ligand | |

| Sodium tert-ethyl 3-oxobutanoate | Primary ligand source |

Incorporation into Precursor Synthesis for Nanomaterial Deposition (e.g., MOCVD)

The synthesized Cu(I) alkyl 3-oxoetanoate complexes, such as Cu(etac)[P(OEt)₃]₂, are highly effective as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). aip.orgacs.org This technique is used to deposit high-purity copper nanomaterials, including free-standing copper nanowires, without the need for catalysts or templates. acs.org

In a typical MOCVD process, the copper precursor is evaporated and transported onto a substrate, commonly Si(111), using an argon carrier gas. aip.org The deposition is conducted under reduced pressure (0.1–1.0 Torr) and at substrate temperatures ranging from 200 to 300 °C. aip.org The core of the deposition mechanism is a disproportionation reaction where the Copper(I) precursor decomposes to form elemental copper (Cu(0)) and a volatile Cu(II) byproduct. aip.org The solid Cu(0) deposits onto the substrate to form the desired nanostructure, while the stable Cu(II) byproduct, such as (tert-ethyl 3-oxobutanoate)₂Cu[P(OEt)₃]ₓ, is volatilized and removed from the reactor without contaminating the final product. aip.org

The stability of the precursor is a critical factor influencing the morphology of the deposited material. acs.org For instance, the high stability of Cu(etac)[P(OEt)₃]₂ has been shown to be responsible for the columnar growth of grains, which ultimately evolves into vertically aligned nanowires with high crystallinity. acs.orgresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | (tert-ethyl 3-oxobutanoate)Cu[P(OEt)₃]₂ | aip.org |

| Substrate | Si(111) | aip.org |

| Substrate Temperature | 200–300 °C | aip.org |

| Pressure | 0.1–1.0 Torr | aip.org |

| Carrier Gas | Argon | aip.org |

| Deposition Mechanism | Disproportionation of Cu(I) precursor | aip.org |

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopy is a cornerstone in the characterization of coordination compounds, offering non-destructive analysis of their electronic and molecular structures.

While the paramagnetic nature of the Copper(II) ion typically broadens NMR signals, making direct analysis of the complex challenging, NMR spectroscopy is invaluable for characterizing the ethyl 3-oxobutanoate ligand. Studies on related carbohydrazone ligands derived from ethyl acetoacetate (B1235776) show that ¹H NMR can reveal the presence of different isomers in solution. researchgate.net For instance, the ligand often exists in a keto-enol tautomerism, and NMR can distinguish between these forms. researchgate.net Analysis of the free ligand or its diamagnetic metal complexes, such as those with Zn(II), provides clear spectra to confirm the ligand's structural integrity before and after coordination. nih.gov

Table 1: Representative ¹H NMR Data for Ethyl 3-oxobutanoate Ligand Note: Chemical shifts (δ) are illustrative and can vary based on solvent and experimental conditions.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (keto) | ~2.2 | singlet |

| CH₂ (keto) | ~3.4 | singlet |

| OCH₂CH₃ | ~4.2 | quartet |

| OCH₂CH₃ | ~1.3 | triplet |

| =CH (enol) | ~5.0 | singlet |

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups within the complex and understanding how they are affected by coordination to the copper ion. The IR spectrum of copper(II) ethyl 3-oxobutanoate shows characteristic shifts in vibrational frequencies compared to the free ligand. oup.com A key diagnostic region is the carbonyl (C=O) stretching frequency. zenodo.org In the free ethyl acetoacetate ligand, the keto C=O and ester C=O groups have distinct absorption bands. iosrjournals.orgchemicalbook.com Upon chelation to the copper(II) center through the oxygen atoms of the β-ketoester moiety, these bands shift. Specifically, the C=O stretching vibration shifts to a lower frequency, while the C-C-C antisymmetric vibration also shifts, indicating a weakening of these bonds and the formation of the Cu-O bond. oup.com Far-IR spectra reveal bands that can be assigned to the Cu-O stretching modes, directly confirming the metal-ligand bond. oup.com

Table 2: Key IR Absorption Bands for Copper(II) Ethyl 3-oxobutanoate and Related Species

| Vibrational Mode | Free Ligand (cm⁻¹) | Copper(II) Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| v(C=O) | ~1745 (ester), ~1725 (keto) | ~1615 | Shift to lower frequency indicates coordination of carbonyl oxygen to Cu(II). oup.com |

| v(C-C-C) | Not specified | ~1501 | Shift indicates delocalization within the chelate ring. oup.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and coordination geometry of the copper(II) complex. The color of the compound is a direct result of electronic transitions between d-orbitals of the Cu(II) ion, which absorb light in the visible region of the spectrum. The UV-Vis spectrum of copper(II) complexes is generally characterized by broad, weak absorption bands in the visible region, which are assigned to d-d transitions, and more intense bands in the UV region, attributed to charge-transfer transitions between the ligand and the metal. nih.govresearchgate.net For the closely related copper(II) acetate (B1210297), these charge-transfer transitions occur between the Cu²⁺ ion and the acetate ligand. researchgate.net The position and intensity of these bands are sensitive to the coordination environment of the copper ion, helping to infer its geometry. acs.orgresearchgate.net For instance, studies on copper(II) acetate in solution at different temperatures have helped to distinguish and assign bands corresponding to both singlet and triplet states of the dimeric molecule. uni-muenchen.de

Table 3: Selected Mass Spectrometry Data for Copper(II) Ethyl 3-oxobutanoate chemicalbook.com

| m/z | Relative Intensity (%) | Possible Assignment |

|---|---|---|

| 321 | 100.0 | [M]⁺, Molecular ion (with ⁶³Cu) |

| 323 | 46.6 | [M]⁺, Molecular ion (with ⁶⁵Cu) |

| 276 | 10.4 | [M - OCH₂CH₃]⁺ |

| 231 | 19.9 | [M - C₄H₇O₂]⁺ |

| 147 | 43.1 | [Cu(C₂H₅O₂CCHCO)]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

The crystal structure of copper(II) ethyl 3-oxobutanoate was determined by single-crystal X-ray diffraction. rsc.orgrsc.org The analysis revealed a monoclinic crystal system with the space group P2₁/n. rsc.org In the solid state, the copper atom is located at a center of symmetry and is coordinated to four oxygen atoms from two bidentate ethyl 3-oxobutanoate ligands in a square planar arrangement. rsc.org The Cu-O bond distances are approximately 1.91 Å and 1.94 Å. rsc.org

Table 4: Crystallographic Data for Copper(II) Ethyl 3-oxobutanoate rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.578 |

| b (Å) | 4.527 |

| c (Å) | 13.791 |

| β (°) | 104.5 |

| Z (molecules/cell) | 2 |

| Coordination Geometry | Square Planar / Distorted Octahedral |

| Cu-O Bond Distance (Å) | 1.91, 1.94 |

Examination of Jahn-Teller Distortion in Octahedral Complexes

In the solid state, bis(ethyl 3-oxobutanoate)copper(II) exhibits a square-planar coordination geometry, with the copper atom surrounded by four oxygen atoms from the two ethyl 3-oxobutanoate ligands. researchgate.net However, the coordination sphere is extended by interactions with neighboring molecules. The nearest neighbors to the copper atom along the axial positions are the γ-carbon atoms of adjacent molecules, at distances of approximately 3.10 Å to 3.22 Å. researchgate.net This arrangement results in a tetragonally distorted octahedral environment around the copper center. researchgate.net The Jahn-Teller theorem predicts that such distortions are more pronounced when the degenerate electrons are in the e_g orbitals, as is the case for Cu(II). libretexts.org The resulting distortion from a perfect octahedron to a lower symmetry structure is a stabilizing feature for the complex. youtube.comresearchgate.net

Analysis of Interatomic Distances and Bond Angles

X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the bis(ethyl 3-oxobutanoate)copper(II) molecule, confirming its square-planar primary coordination. The copper atom is chelated by the four oxygen atoms of the two ethyl 3-oxobutanoate ligands, with Cu–O distances of 1.91 Å and 1.94 Å. researchgate.net These short, strong bonds define the equatorial plane of the complex. The environment around the copper atom is similar to that observed in the related compound bis(acetylacetonato)copper(II). researchgate.net

The geometry of the chelate ring is also well-defined. The O–Cu–O bond angle within the chelate ring is 92.6°. researchgate.net The distances to the nearest atoms in adjacent molecules, which create the distorted octahedral geometry, are significantly longer, with the copper atom making an axial approach to the γ-carbon atom of a neighboring molecule at a distance of 3.216 Å. researchgate.net

Detailed crystallographic data for bis(ethyl 3-oxobutanoate)copper(II) are presented below:

| Parameter | Value |

| Bond Distances | |

| Cu–O | 1.91 Å, 1.94 Å |

| Cu···C (axial) | 3.10 Å, 3.216 Å |

| Bond Angles | |

| O–Cu–O | 92.6 ± 0.2° |

| Cu–O–C | 127.0 ± 0.55° |

| O–C–C (ring) | 125.5 ± 0.55° |

| C–C–C (ring) | 122.1 ± 0.55° |

Table 1: Selected Interatomic Distances and Bond Angles for bis(ethyl 3-oxobutanoate)copper(II). Data sourced from Barclay, G. A., & Cooper, A. (1965). researchgate.net

Investigation of Supramolecular Features and Intermolecular Interactions

The crystal structure of bis(ethyl 3-oxobutanoate)copper(II) is not merely defined by the geometry of a single molecule but is significantly influenced by a network of intermolecular interactions. These interactions dictate the molecular packing and the formation of a higher-order supramolecular architecture. The primary intermolecular interaction observed is the weak coordination between the copper center of one molecule and the γ-carbon atom of an adjacent molecule. researchgate.net

In addition to these Cu···C interactions, other noncovalent forces are crucial in stabilizing the crystal lattice. While not explicitly detailed for this specific compound in the provided context, related structures exhibit a variety of interactions that can be considered analogous. These include hydrogen bonds, such as N–H···O, and π-stacking interactions. oup.comnih.gov The study of these forces is often facilitated by techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. researchgate.netnih.gov For instance, interactions like C-H···π can lead to the formation of one-dimensional chains, consolidating the crystal lattice. rcsi.science In similar molecular systems, various hydrogen bonding motifs, such as R²₂(8) and R²₂(12) loops, create dimeric structures and extended 2D networks, further stabilizing the crystal packing. nih.govnih.gov The combination of these varied intermolecular forces results in a complex and stable three-dimensional structure.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements within a compound. This analysis is crucial for verifying the empirical formula and confirming the stoichiometric composition of a synthesized complex like bis(ethyl 3-oxobutanoate)copper(II). By comparing the experimentally determined percentages of carbon, hydrogen, and other elements with the theoretically calculated values, the purity and identity of the compound can be established.

The chemical formula for bis(ethyl 3-oxobutanoate)copper(II) is C₁₂H₁₈CuO₈. The theoretical elemental composition is calculated based on its molar mass.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 144.132 | 42.17% |

| Hydrogen | H | 1.008 | 18.144 | 5.31% |

| Copper | Cu | 63.546 | 63.546 | 18.59% |

| Oxygen | O | 15.999 | 127.992 | 37.44% |

| Total | 341.814 | 100.00% |

Table 2: Theoretical Elemental Composition of bis(ethyl 3-oxobutanoate)copper(II).

An experimental elemental analysis yielding results that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purity of the compound.

Coordination Chemistry and Ligand Field Theory

Ligand Design Principles and Coordination Modes of β-Ketoesters

β-Ketoesters like ethyl 3-oxobutanoate exist in equilibrium between their keto and enol tautomeric forms. Current time information in Bangalore, IN. The deprotonated enol form is crucial for coordination, acting as a potent chelating agent for metal ions.

Ethyl 3-oxobutanoate, typically after deprotonation to its enolate form (ethyl acetoacetate), functions as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms—one from the ketone and one from the ester group. Current time information in Bangalore, IN. This forms a stable six-membered chelate ring with the copper(II) ion. Such complexes, for instance, can feature the metal ion octahedrally surrounded by the oxygen atoms of the ligands. oup.com The formation of these stable chelate rings is a primary driving force for the complexation reaction. In some cases, the neutral keto form can also act as a bidentate oxygen donor ligand. oup.com

The coordination environment around the central copper(II) ion is highly sensitive to both the steric and electronic properties of the ligands. acs.orgnih.gov

Steric Factors: The steric bulk of the ligand plays a critical role in determining the coordination number and geometry of the resulting complex. acs.org Research on copper(II) complexes with various alkanolamine ligands demonstrated a clear link between the steric hindrance of the ligand and the final coordination number of the copper center. acs.org Increasing the steric load on the ligand can lead to a reduction in the coordination number. acs.org For example, in ligand exchange reactions, the larger size of chloride ligands compared to water molecules means that only four chloride ions can fit around a central copper(II) ion, causing a change in coordination number from six to four and a shift in geometry from octahedral to tetrahedral. reading.ac.uk The success of certain catalytic reactions is also highly dependent on the steric bulk of the ligand substituents; using sterically more demanding groups can lead to high enantioselectivity by avoiding steric clashes in the transition state. tandfonline.com

Electronic Factors: The electronic properties of the ligand, influenced by its substituents, also affect the stability and reactivity of the copper complex. The introduction of electron-withdrawing or electron-donating groups can alter the electron density on the coordinating oxygen atoms, thereby modifying the strength of the copper-ligand bonds. In catalytic applications, both steric and electronic effects of the ligands are known to influence the activity and enantioselectivity of the reactions. iucr.org

Formation of Polynuclear Copper(II) Complexes

The enolate of ethyl 3-oxobutanoate, acting as a bridging ligand, can facilitate the formation of polynuclear copper(II) complexes, where multiple copper ions are linked together within a single molecular entity. lsu.edunationalmaglab.org This behavior is common for β-diketonate ligands, which can generate a wide variety of bi- and polynuclear structures. reading.ac.uk

These polynuclear assemblies can range from simple dimers to complex, large-scale structures. A common structural motif is the "paddle-wheel" structure, where two copper(II) ions are bridged by four carboxylate-like ligands, such as acetate (B1210297) or the enolate of a β-ketoester. nationalmaglab.org This can lead to the formation of binuclear complexes or one-dimensional polymeric chains. iucr.orgnationalmaglab.org Research into copper(II) complexes with multidentate β-diketonate ligands has even shown the potential for forming large, discrete polyhedral molecules, such as cubes (Cu₁₂L₈) and decahedrons (Cu₂₄L₁₆). acs.org

Ligand Exchange and Substitution Reaction Pathways

The ligands coordinated to a central copper(II) ion are not static and can be replaced by other ligands present in the solution. These ligand exchange or substitution reactions are fundamental to the reactivity of the complex. The rate and mechanism of these reactions are influenced by several factors, including the nature of the incoming and outgoing ligands and the solvent. acs.org

Ligand substitution reactions at a square-planar d⁹ copper(II) center generally proceed via an associative mechanism. This pathway involves the formation of a five- or six-coordinate intermediate through the nucleophilic attack of the incoming ligand on the copper complex.

The process can be summarized as follows:

Formation of an outer-sphere complex: The incoming ligand first approaches the copper complex to form an encounter complex or outer-sphere complex.

Associative attack: The incoming ligand attacks the copper center to form a higher-coordinate intermediate (e.g., a five-coordinate square pyramidal or trigonal bipyramidal species). This is typically the rate-determining step.

Dissociation of the leaving group: The outgoing ligand detaches from the intermediate, resulting in the final product complex.

Studies on various copper(II) systems have provided evidence for this associative pathway. acs.org The stability of the resulting complex can be a significant driving force; reactions often favor the formation of thermodynamically more stable complexes, such as those involving macrocyclic ligands.

The steric properties of the ligands involved in a substitution reaction have profound stereochemical consequences. The size of the incoming ligand can dictate the coordination number and geometry of the final product. reading.ac.uk

A well-documented example is the reaction of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, with concentrated hydrochloric acid. The six smaller water ligands are replaced by four larger chloride ligands, resulting in the formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. This substitution causes a change in both the coordination number (from 6 to 4) and the geometry (from octahedral to tetrahedral). reading.ac.uk

Furthermore, the steric bulk of non-participating (ancillary) ligands already present in the complex can influence the stereochemical outcome of a reaction. In asymmetric catalysis, bulky substituents on the ligand framework are used to create a specific chiral environment around the copper center. This steric hindrance directs the approach of the substrate, allowing for the selective formation of one enantiomer of the product over the other. tandfonline.com This principle is crucial in the design of catalysts for stereoselective synthesis. iucr.org

Data Tables

Table 1: Selected Bond Distances and Angles for Copper(II) Complexes. (Data presented is illustrative of typical copper(II) coordination environments and not exclusively for the ethyl 3-oxobutanoate complex unless specified).

| Complex/Species | Bond/Angle | Value | Reference |

| Cu(bpy)₂(pmtp)₂ | Cu1–N1 | 1.971(15) Å | researchgate.net |

| Cu1–N2 | 1.971(15) Å | researchgate.net | |

| Cu1–N3 | 2.072(18) Å | researchgate.net | |

| Cu1–N4 | 1.968(16) Å | researchgate.net | |

| Cu(phen)₂(pmtp)₂ | Cu–N distances | 1.999(4) - 2.203(3) Å | researchgate.net |

| [Cu₂(AcO)₄Cl₂]²⁻ | Cu-Cu distance | 2.7173 (7) Å | nationalmaglab.org |

| Polymeric {[Emim][Cu₂(AcO)₄Cl]·H₂O}ₙ | Cu-Cu distances | 2.657 (3) and 2.669 (3) Å | nationalmaglab.org |

| Copper(II)–L² complex (oxamate) | Cu–N distances | 1.89–1.93 Å | |

| Cu–O distances | 1.93–1.97 Å |

Table 2: Kinetic Data for Ligand Exchange Reactions in Copper(II) Complexes. (Illustrative data from related systems).

| Reaction System | Condition | Observed Rate Constant (k_obs) | Reference |

| CuL⁴ / H₂L² (Schiff Base) | No NEt₃ | Varies with [H₂L²] | acs.org |

| CuL⁴ / H₂L² (Schiff Base) | With NEt₃ | Increased rate vs. no NEt₃ | acs.org |

| CuLX / N₄H₂∙2ClO₄ (Macrocycle) | Fast Step (k_obs(1)) | Dependent on [N₄H₂∙2ClO₄] | |

| CuLX / N₄H₂∙2ClO₄ (Macrocycle) | Slow Step (k_obs(2)) | Not significantly affected by [N₄H₂∙2ClO₄] |

Redox Chemistry of the Copper Center within the Complex

The redox activity of the copper center in complexes with β-ketoesters, such as ethyl 3-oxobutanoate, is a cornerstone of their chemical reactivity and catalytic applications. The ability of copper to readily cycle between multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III), facilitates a variety of transformations. nih.govnih.gov The specific redox behavior is intricately linked to the coordination environment provided by the ethyl 3-oxobutanoate ligand.

The copper center within the copper(II) ethyl 3-oxobutanoate complex is not static in its oxidation state and can undergo electron transfer processes, which are fundamental to its role in many chemical reactions. These processes involve the gain or loss of electrons, leading to changes in the copper ion's oxidation state. The most common transitions are between Cu(II) and Cu(I), although the formation of higher-valent Cu(III) species has also been proposed and studied in various copper-catalyzed reactions. nih.govresearchgate.net

The reduction of the initial Cu(II) complex to a Cu(I) species is a key step in many catalytic cycles. For instance, in photodecomposition reactions of similar bis(acetylacetonato)copper(II) complexes, the primary photoproduct is a copper(I) complex. cdnsciencepub.com This reduction can be initiated by various means, including thermal or photochemical activation. Conversely, the oxidation of Cu(I) back to Cu(II) is also a facile process, often driven by an oxidizing agent present in the reaction mixture, such as molecular oxygen. nih.govcdnsciencepub.com

The generation of Cu(III) intermediates from Cu(II) precursors represents a two-electron oxidation process, which, while less common, is crucial for enabling powerful bond-forming transformations. nih.gov The accessibility of the Cu(III) state allows copper to mediate reactions often associated with noble metals like palladium. nih.gov The ligand environment plays a critical role in stabilizing these higher oxidation states. The exact potential required for these electron transfers can be finely tuned by modifications to the ligand architecture. mdpi.com

| Process | Initial State | Final State | Description |

| Reduction | Cu(II) | Cu(I) | The copper center gains one electron. This is a common step in many catalytic cycles and can be induced by heat, light, or a reducing agent. cdnsciencepub.comresearchgate.net |

| Oxidation | Cu(I) | Cu(II) | The copper center loses one electron. This step often completes a catalytic cycle, frequently involving an oxidant like O₂. nih.govcdnsciencepub.com |

| Oxidation | Cu(II) | Cu(III) | The copper center loses one electron, forming a high-valent species. This enables powerful oxidative transformations. nih.govnih.gov |

This table summarizes the fundamental electron transfer processes involving the copper center in β-ketoesterate complexes.

Beyond changes in the metal's oxidation state, the copper center can facilitate redox reactions involving the ethyl 3-oxobutanoate ligand itself. A significant pathway is the radical-mediated oxidation of the β-ketoester moiety. In these processes, the copper complex initiates the formation of a radical species on the ligand, which then undergoes further reaction.

This process can be initiated by a single electron transfer from the deprotonated ligand to the Cu(II) center, notionally generating a Cu(I) species and a ligand radical. However, in many catalytic oxidations, particularly those involving oxygen, the mechanism is more complex. The Cu(II) complex can react with a substrate to form a radical intermediate that then reacts with molecular oxygen. nih.gov In some systems, ligand-centered oxidations are found to be preferred over metal-centered oxidations. nih.gov For example, in copper-catalyzed alcohol oxidation, a proposed mechanism involves the copper center promoting the oxidation of the coordinated alcohol via a hydrogen atom abstraction, leading to a radical intermediate. nih.gov

In the context of the copper-ethyl 3-oxobutanoate complex, similar radical pathways can be envisaged. The acetyl group of the β-ketoester is susceptible to radical formation. The subsequent reactions of this ligand-based radical can lead to a variety of products, depending on the reaction conditions and the other species present. The kinetics of the oxidation of alkyl radicals by copper(II) complexes have been studied, showing that this is a viable and rapid process. acs.org

| Step | Description | Key Intermediates |

| 1. Initiation | Formation of a radical on the ethyl 3-oxobutanoate ligand, often facilitated by the copper center. nih.gov | Ligand radical, Cu(I/II) species |

| 2. Propagation | The ligand radical reacts with other molecules, such as molecular oxygen, to form peroxy radicals. nih.gov | Peroxy radical |

| 3. Transformation | The radical intermediates undergo further reactions (e.g., hydrogen abstraction, cyclization) to form final products. nih.govacs.org | Oxidized ligand products |

This table outlines the general steps involved in the radical-mediated oxidation of the β-ketoester ligand in a copper complex.

Catalytic Applications in Organic Transformations

Copper(II) Ethyl 3-Oxobutanoate as a Homogeneous Catalyst

Copper(II) ethyl 3-oxobutanoate, also known as copper(II) ethyl acetoacetate (B1235776), serves as a versatile homogeneous catalyst in a variety of organic transformations. Its utility stems from its ability to facilitate the formation of key intermediates and to promote a range of bond-forming and oxidative reactions.

The acetoacetic ester synthesis is a classic method for preparing ketones, specifically α-substituted acetones. The process involves the alkylation of ethyl acetoacetate at the α-carbon. wikipedia.orgchemicalnote.com This reaction typically begins with the deprotonation of the α-carbon of ethyl acetoacetate by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution reaction to form an alkylacetoacetic ester. chemicalnote.com Subsequent hydrolysis of the ester group followed by decarboxylation yields the corresponding ketone. wikipedia.orgchemicalnote.comucalgary.ca

While traditionally carried out with strong bases, copper(II) complexes can play a role in related C-C bond-forming reactions. For instance, copper(I) iodide has been used to catalyze the arylation of ethyl acetoacetate with aryl halides. researchgate.net In this process, the arylated acetoacetate intermediate is deacylated under the reaction conditions to produce 2-arylacetic acid esters, offering a milder alternative to direct arylation of carboxylate esters. researchgate.net Furthermore, copper(II)-catalyzed aerobic deacylation of substituted acetoacetate esters, which are products of alkylation reactions, provides an efficient route to β-stereogenic α-keto esters. nih.gov This transformation is significant as it uses simple, inexpensive copper catalysts and oxygen as the oxidant. nih.gov

Table 1: Examples of Acetoacetic Ester Synthesis Products

| Starting Alkyl Halide | Product Ketone |

|---|---|

| Methyl iodide | Propan-2-one |

| Ethyl bromide | Butan-2-one |

| Isopropyl chloride | 3-Methylbutan-2-one |

| Benzyl (B1604629) bromide | 1-Phenylpropan-2-one |

This table illustrates the relationship between the starting alkyl halide and the final ketone product in a typical acetoacetic ester synthesis.

Copper(II) complexes are known to catalyze aldol-type reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. While direct examples of copper(II) ethyl 3-oxobutanoate in Mukaiyama aldol (B89426) reactions with α-keto esters are not extensively detailed in the provided context, the broader role of copper catalysts in similar transformations is well-established. For instance, copper-catalyzed asymmetric allylic alkylation has seen significant advancements, utilizing various organometallic reagents. beilstein-journals.org The synthesis of β-stereogenic α-keto esters via a copper(II)-catalyzed aerobic deacylation of substituted acetoacetate esters highlights the utility of copper in manipulating keto-ester compounds. nih.gov This process provides access to structurally diverse and enantiomerically enriched products that can be challenging to synthesize otherwise. nih.gov

Copper catalysts, including copper(II) complexes, are widely employed in reactions involving diazo compounds due to their ability to form copper carbene intermediates. These reactive species can then participate in a variety of transformations.

Cyclopropanation of Alkenes: The reaction of diazo compounds with alkenes in the presence of a copper catalyst is a well-established method for the synthesis of cyclopropanes. Copper(II) acetate (B1210297), a related copper(II) carboxylate, has been shown to induce the oxidation of hydrazones to diazo compounds, which can then be used in downstream rhodium-catalyzed enantioselective cyclopropanation reactions. nsf.gov

Dihydrofuran Synthesis from Enones: Copper-catalyzed [4+1] cycloadditions of enones with diazo compounds provide an effective route to 2,3-dihydrofurans. nih.govorganic-chemistry.org This reaction is believed to proceed through a copper carbene intermediate that reacts with the enone. The use of chiral ligands with copper catalysts has enabled the development of asymmetric versions of this reaction, yielding highly substituted dihydrofurans with good control of both diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org Specifically, Cu(acac)₂, or copper(II) acetylacetonate, a compound structurally similar to copper(II) ethyl 3-oxobutanoate, has been used to catalyze the reaction of β-alkoxy/phenoxy α,β-unsaturated carbonyls with dimethyl diazomalonate to produce 2,3-dihydrofurans in good yields. nih.gov

Copper(II) triflate has also been shown to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles, further demonstrating the versatility of copper catalysts in reactions of diazo compounds. organic-chemistry.org

Table 2: Copper-Catalyzed Reactions of Diazo Compounds

| Reaction Type | Substrates | Product | Catalyst System |

|---|---|---|---|

| Cyclopropanation | Alkene, Diazo Compound | Cyclopropane | Copper Complex |

| Dihydrofuran Synthesis | Enone, Diazoacetate | 2,3-Dihydrofuran | Cu(acac)₂ |

| Oxazole Synthesis | α-Diazoketone, Amide | 2,4-Disubstituted Oxazole | Copper(II) triflate |

This table summarizes key copper-catalyzed reactions involving diazo compounds and their respective products.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Copper catalysts, including copper(II) ethyl 3-oxobutanoate and related species, have proven to be effective in promoting a variety of MCRs for the synthesis of diverse heterocyclic scaffolds.

Pyrazoles: Copper catalysts are utilized in the synthesis of pyrazole (B372694) derivatives. For example, a four-component reaction involving ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), aldehydes, and malononitrile (B47326) can be used to produce pyranopyrazoles. nih.govmdpi.comsciensage.info Copper nanoparticles supported on peptide nanofibers have been used as a catalyst for the synthesis of various heterocycles, including 2H-indazoles. researchgate.net

Dihydropyrimidines: The Biginelli reaction, a well-known MCR, is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org Various copper salts, such as copper(II) sulfamate (B1201201) and copper(II) acetate, have been employed as catalysts to improve the efficiency of this reaction, often leading to higher yields and shorter reaction times compared to the classical acid-catalyzed method. nih.gov

Tetrahydropyridines: Copper-catalyzed MCRs can also be applied to the synthesis of tetrahydropyridines. A modular synthesis of 1,2,5,6-tetrahydropyridines has been developed via a copper-catalyzed radical cascade reaction involving three components. nih.gov

Coumarins: The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester, such as ethyl acetoacetate. niscpr.res.inresearchgate.net While traditionally acid-catalyzed, copper complexes have also been employed in coumarin (B35378) synthesis. For instance, dipyridine copper chloride has been used as a Lewis acid in the Pechmann condensation. mdpi.com Copper(II) acetate has been utilized in the synthesis of coumestans, a related class of compounds, through a C-H activation pathway. mdpi.com

Table 3: Examples of Copper-Catalyzed MCRs for Heterocycle Synthesis

| Heterocycle | Reaction Name/Type | Key Reactants |

|---|---|---|

| Pyranopyrazole | Four-component reaction | Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate |

| Dihydropyrimidine | Biginelli reaction | Aldehyde, Ethyl acetoacetate, Urea/Thiourea |

| Tetrahydropyridine | Radical cascade reaction | F-masked sulfonamide, Styrene, TMSCN |

| Coumarin | Pechmann condensation | Phenol, Ethyl acetoacetate |

This table provides an overview of different heterocycles synthesized via copper-catalyzed multicomponent reactions.

Copper(II) catalysts are effective in promoting a range of oxidative reactions, often utilizing molecular oxygen or air as the ultimate oxidant, which aligns with the principles of green chemistry.

A notable application is the copper-catalyzed aerobic oxidative synthesis of aromatic carboxylic acids. rsc.orgdntb.gov.ua One such method involves the use of aryl halides and malononitrile as starting materials with a CuI/L-proline catalyst system. rsc.org This approach is advantageous due to the use of an inexpensive and readily available catalyst and starting materials. rsc.org

Another relevant transformation is the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids to produce aromatic carbonyl compounds. organic-chemistry.org This one-pot protocol combines decarboxylation, dioxygen activation, and C-H bond oxidation, using molecular oxygen as the sole terminal oxidant. organic-chemistry.org While not directly involving copper(II) ethyl 3-oxobutanoate, these examples underscore the capability of copper catalysts in facilitating aerobic oxidations to generate carboxylic acids and related compounds. Furthermore, copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids has been developed, offering another route to this important functional group. researchgate.net

The aerobic deacylation of substituted acetoacetate esters catalyzed by copper(II) to form α-keto esters is another example of a copper-catalyzed oxidation, highlighting the catalyst's role in reactions involving β-dicarbonyl compounds. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Copper(II) ethyl 3-oxobutanoate |

| Copper(II) ethyl acetoacetate |

| Ethyl acetoacetate |

| Methyl iodide |

| Propan-2-one |

| Ethyl bromide |

| Butan-2-one |

| Isopropyl chloride |

| 3-Methylbutan-2-one |

| Benzyl bromide |

| 1-Phenylpropan-2-one |

| Copper(I) iodide |

| 2-Arylacetic acid esters |

| β-stereogenic α-keto esters |

| Copper(II) acetate |

| Copper(II) acetylacetonate |

| Dimethyl diazomalonate |

| 2,3-Dihydrofurans |

| Copper(II) triflate |

| 2,4-Disubstituted oxazoles |

| Hydrazine hydrate |

| Malononitrile |

| Pyranopyrazoles |

| 2H-indazoles |

| 3,4-dihydropyrimidin-2(1H)-ones |

| Urea |

| Thiourea |

| Copper(II) sulfamate |

| Tetrahydropyridines |

| 1,2,5,6-tetrahydropyridines |

| Coumarins |

| Dipyridine copper chloride |

| Coumestans |

| Aromatic carboxylic acids |

| Phenylacetic acids |

| α-hydroxyphenylacetic acids |

Enolate Chemistry and C-C Bond Formation Reactions

Heterogeneous Catalysis Incorporating Copper(II) β-Ketoester Moieties

The principles of copper-catalyzed reactions involving β-ketoesters have been extended to heterogeneous systems. A notable example is the use of copper(II) supported on 4 Å molecular sieves as a catalyst for the arylation of ethyl acetoacetate with aryl halides nih.gov. This heterogeneous catalyst facilitates the selective formation of arylacetic esters in high yields.

The key advantages of this supported catalyst include its stability in air, ease of handling, and simple removal from the reaction mixture by filtration. This straightforward separation minimizes metal contamination in the final product, aligning with the principles of green and sustainable chemistry nih.gov. While this application involves the reaction of ethyl acetoacetate catalyzed by supported copper, it underscores the potential for designing heterogeneous catalysts for transformations involving β-ketoester substrates.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While copper is a common metal node in many catalytically active MOFs, the direct integration of ethyl 3-oxobutanoate as a primary structural linker is not widely reported. The typical organic linkers are rigid multidentate molecules like carboxylates or azoles d-nb.inforsc.org.

However, the chemical principles of β-dicarbonyl coordination are relevant. Research has shown the successful construction of MOFs using structurally related bis(β-diketonate) ligands, which behave analogously to dicarboxylates in forming network structures with metal ions like zinc and cadmium rsc.org. Furthermore, the pores of pre-existing MOFs can serve as hosts for guest molecules. In one study, a gadolinium-based MOF was shown to trap the keto form of ethylacetoacetate within its channels via a single-crystal to single-crystal transformation researchgate.net. While this demonstrates an interaction, it does not represent the integration of the β-ketoester into the framework itself for catalytic purposes. The development of catalytically active MOFs that incorporate copper(II) β-ketoester moieties directly into their framework remains an area for future exploration.

Nanoparticle-Based Catalytic Systems

The application of nanoparticle-based catalytic systems in organic transformations represents a significant advancement in the field of catalysis. These systems, which include copper ferrite (B1171679) nanoparticles, copper-modified titanium dioxide (TiO₂) nanoparticles, and chitosan-decorated copper nanoparticles, offer unique advantages such as high surface-area-to-volume ratios, enhanced catalytic activity, and improved recyclability. While various copper precursors are utilized in the synthesis of these nanoparticles, the specific use of copper;ethyl 3-oxobutanoate is not extensively documented in publicly available research. However, the catalytic prowess of the resulting copper-containing nanoparticles in a range of organic reactions is well-established.

Copper Ferrite Nanoparticles (CuFe₂O₄ NPs)

Copper ferrite nanoparticles have emerged as highly efficient and magnetically separable heterogeneous catalysts for a variety of organic transformations. Their magnetic nature simplifies the catalyst recovery process, making them an attractive option for sustainable chemical synthesis.

One notable application of CuFe₂O₄ NPs is in the Pechmann reaction for the synthesis of coumarin derivatives. Research has demonstrated that the reaction between phenols and ethyl acetoacetate, a compound structurally related to ethyl 3-oxobutanoate, proceeds with high yields (80-98%) in the presence of copper ferrite nanoparticles. jsynthchem.com These reactions are often carried out in environmentally benign solvents like water at ambient temperatures. A key advantage of this catalytic system is its excellent reusability, with the catalyst being recycled multiple times without a significant loss in its catalytic activity. jsynthchem.com

Furthermore, copper ferrite nanoparticles have been successfully employed in the synthesis of other heterocyclic compounds. For instance, they catalyze the one-pot, four-component condensation of aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate to produce pyrano[2,3-c] pyrazole derivatives in high yields. researchgate.net The catalyst's performance can be optimized by adjusting reaction parameters such as the amount of catalyst, solvent, and reaction time. researchgate.net The synthesis of 4H-chromene-3-carbonitrile derivatives is another transformation efficiently catalyzed by CuFe₂O₄ NPs. jsynthchem.com

The catalytic activity of copper ferrite nanoparticles is attributed to the synergistic effects of copper and iron within the spinel structure. These nanoparticles have been characterized using various techniques, including X-ray diffraction (XRD), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR), to confirm their structure and morphology. jsynthchem.comresearchgate.net

Table 1: Catalytic Applications of Copper Ferrite Nanoparticles (CuFe₂O₄ NPs)

| Organic Transformation | Reactants | Catalyst | Solvent | Temperature | Yield (%) | Catalyst Reusability |

|---|---|---|---|---|---|---|

| Pechmann Reaction (Coumarin Synthesis) | Phenols, Ethyl Acetoacetate | CuFe₂O₄ NPs | Water | Ambient | 80-98 | Up to 6 times |

| Pyrano[2,3-c] pyrazole Synthesis | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | CuFe₂O₄ NPs | - | - | High | - |

| 4H-chromene-3-carbonitrile Synthesis | - | CuFe₂O₄ NPs | - | - | High | - |

Copper-Modified TiO₂ Nanoparticles

Copper-modified titanium dioxide (TiO₂) nanoparticles are primarily investigated for their enhanced photocatalytic activity in the degradation of organic pollutants. The introduction of copper into the TiO₂ lattice can improve its light absorption properties and reduce the recombination of photogenerated electron-hole pairs, thereby boosting its catalytic efficiency.

Research has shown that Cu-doped TiO₂ nanoparticles exhibit significantly enhanced photocatalytic degradation of various organic dyes, such as methylene (B1212753) blue, and pharmaceutical compounds like gabapentin, under UV or visible light irradiation. mdpi.commdpi.com The photocatalytic activity is influenced by the concentration of the copper dopant. For instance, a low doping level of 0.1 wt.% Cu-doped TiO₂ showed superior photocatalytic degradation of methylene blue compared to undoped TiO₂. mdpi.com However, higher doping levels can sometimes have a negative impact on the photocatalytic performance. mdpi.com

The synthesis of Cu-doped TiO₂ nanoparticles is often achieved through methods like the sol-gel technique followed by wet impregnation. scilit.com Characterization studies using XRD, TEM, and UV-Vis diffuse reflectance spectroscopy (DRS) have confirmed that copper doping can lead to a decrease in the band gap energy of TiO₂, which is beneficial for absorbing a broader spectrum of light. mdpi.commdpi.com The photocatalytic mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which are responsible for the degradation of organic pollutants. bohrium.com

Table 2: Photocatalytic Degradation using Copper-Modified TiO₂ Nanoparticles

| Organic Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Key Findings |

|---|---|---|---|---|

| Methylene Blue | 0.1 wt.% Cu-doped TiO₂ | - | Enhanced compared to undoped TiO₂ | Higher Cu doping can decrease efficiency. |

| Gabapentin | Cu-doped TiO₂ | UVA-LED | Complete degradation | Doping decreases band gap and electron-hole recombination. |

| Humic Acid | Cu-doped TiO₂ | Solar | Effective degradation | Degradation pathway is TiO₂-type and Cu content specific. |

Chitosan-Decorated Copper Nanoparticles

Chitosan (B1678972), a natural biopolymer, serves as an excellent support for stabilizing copper nanoparticles, preventing their agglomeration and enhancing their catalytic activity and stability. Chitosan-decorated copper nanoparticles have been effectively used as catalysts in various organic reactions, particularly in the reduction of nitroaromatic compounds.

The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a common model reaction to evaluate the catalytic performance of these nanoparticles. Studies have demonstrated that chitosan-copper nanocomposites exhibit high catalytic activity in this reduction reaction. nih.gov The morphology and particle size of the synthesized copper nanoparticles, which can be controlled by adjusting the synthesis conditions, play a significant role in their catalytic efficiency. nih.gov For example, copper nanoparticles synthesized using chitosan with a lower degree of deacetylation showed a smaller particle size and higher catalytic activity. nih.gov

The synthesis of chitosan-decorated copper nanoparticles typically involves the in-situ reduction of a copper salt (e.g., copper sulfate) in a chitosan solution. researchgate.net The amino and hydroxyl groups on the chitosan polymer chain act as coordinating sites for the copper ions and subsequently stabilize the formed nanoparticles. These nanocomposites have been characterized by techniques such as TEM, SEM, and FTIR to confirm the presence and morphology of the copper nanoparticles within the chitosan matrix.

Table 3: Catalytic Performance of Chitosan-Decorated Copper Nanoparticles

| Organic Transformation | Reactants | Catalyst | Key Findings |

|---|---|---|---|

| Reduction of 4-nitrophenol | 4-Nitrophenol, Sodium Borohydride | Chitosan-decorated CuNPs | High conversion rates and reaction rate constants. Particle size and chitosan deacetylation degree influence catalytic activity. |

| A³ Coupling and Click Reactions | - | Chitosan-copper nanocomposite | Efficient catalysis in water. |

Mechanistic Investigations and Reaction Pathway Elucidation

Probing Reaction Intermediates and Transition States

The transient nature of intermediates in copper-catalyzed reactions of ethyl 3-oxobutanoate makes their direct observation challenging. However, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided substantial evidence for the involvement of several key species, including enolates, carbene complexes, and carbonyl ylides.

Enolates: The formation of a copper enolate is a widely accepted primary step in many reactions involving copper and β-keto esters like ethyl 3-oxobutanoate. This intermediate is generated through the deprotonation of the acidic α-carbon of the ester, facilitated by a basic copper species or an external base. The resulting enolate can be either O-bound or C-bound to the copper center. Computational studies on related copper-catalyzed reactions suggest that the nature of this bonding can be crucial for the subsequent reaction steps. In the context of copper-catalyzed asymmetric allylic alkylation of β-keto esters, it is proposed that the copper(II)-chiral ligand complex activates the dicarbonyl compound through the formation of an enolate within a chiral environment researchgate.net.

Carbene Complexes: In reactions involving diazo compounds, copper catalysts are known to form highly reactive carbene complexes. While not formed directly from ethyl 3-oxobutanoate itself, in reactions where it acts as a substrate with a diazo reagent, a copper carbene intermediate is key. For instance, the reaction of ethyl diazoacetate in the presence of a copper catalyst generates an ethoxycarbonylcarbene, which can then undergo various transformations researchgate.net. The electronic properties of these carbene intermediates are significantly influenced by the ligands on the copper center.

Carbonyl Ylides: Carbonyl ylides are another class of reactive intermediates that can be generated in copper-catalyzed reactions, particularly those involving diazo compounds and a carbonyl source. The copper carbene can react with the carbonyl oxygen of a ketone or aldehyde to form a carbonyl ylide. While less common in reactions starting directly with ethyl 3-oxobutanoate as the carbene precursor, its keto-carbonyl group could potentially trap a copper carbene to form a related intermediate, leading to cycloaddition products.

Role of the Copper Center in Electron Transfer and Catalytic Cycles

The versatility of copper as a catalyst is largely due to its accessible oxidation states, primarily Cu(I), Cu(II), and occasionally Cu(III). The catalytic cycle of many reactions involving copper and ethyl 3-oxobutanoate is driven by redox processes at the copper center.

In many catalytic cycles, a Cu(I) species is the active catalyst. For example, in Ullmann-type coupling reactions, the cycle is often initiated by the formation of a Cu(I)-nucleophile complex nih.gov. Subsequent steps can involve oxidative addition of a substrate to the Cu(I) center, forming a transient Cu(III) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Cu(I) catalyst.

Alternatively, some reactions proceed via a Cu(II)-mediated pathway. Mechanistic analysis of a copper-catalyzed C-H oxidative cyclization suggests a cycle involving the reduction of Cu(II) to Cu(I) by a transient radical intermediate, followed by re-oxidation of Cu(I) to Cu(II) by an external oxidant to complete the catalytic loop rsc.org. In aerobic oxidation reactions, the turnover-limiting step can be the oxidation of Cu(I) by molecular oxygen rsc.org. Computational studies have become an invaluable tool for mapping these catalytic cycles and understanding the energetic barriers of each step oregonstate.edursc.orgresearchgate.net.

The table below summarizes the proposed roles of different copper oxidation states in various catalytic reactions.

| Copper Oxidation State | Proposed Role in Catalytic Cycle | Reaction Type Example |

| Cu(I) | Active catalytic species, undergoes oxidative addition. | Ullmann-type couplings, Atom Transfer Radical Polymerization (ATRP) |

| Cu(II) | Can act as a Lewis acid to activate substrates, or be reduced to Cu(I). | Friedel-Crafts alkylations, Oxidative cyclizations |

| Cu(III) | Proposed transient intermediate following oxidative addition to Cu(I). | Cross-coupling reactions |

Influence of Ligand Coordination and Environment on Reactivity and Selectivity

The ligands coordinated to the copper center play a pivotal role in dictating the outcome of reactions with ethyl 3-oxobutanoate. They influence the catalyst's solubility, stability, electronic properties, and steric environment, thereby controlling both reactivity and selectivity.

The choice of ligand can fundamentally alter the reaction mechanism. For instance, in copper-catalyzed Ullmann-type reactions, the use of β-diketone ligands tends to favor mechanisms involving single-electron transfer (SET), whereas phenanthroline ligands can promote pathways like iodine atom transfer (IAT) nih.gov.

Ligands also create a specific steric environment around the copper center, which can direct the approach of substrates and control regioselectivity. In a copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters, the ligand framework is crucial for orchestrating a sequence of conjugate reduction, aldol (B89426) reaction, and lactonization nih.gov. The development of bifunctional ligands, which can participate in substrate activation or stabilization of transition states, has further expanded the scope of copper catalysis acs.org. The electronic properties of the ligand, such as its ability to donate or withdraw electron density, directly modulate the redox potential of the copper center, affecting the rates of electron transfer steps within the catalytic cycle.

Stereocontrol and Enantioselectivity in Asymmetric Catalytic Reactions

Achieving high levels of stereocontrol is a central goal in modern synthetic chemistry, and chiral copper complexes are powerful tools for the asymmetric transformation of substrates like ethyl 3-oxobutanoate. The source of enantioselectivity lies in the chiral environment created by the ligand bound to the copper atom.

In asymmetric reactions, the chiral ligand-copper complex interacts with the substrate to form diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer of the product. For example, in the copper-catalyzed asymmetric fluorination of cyclic β-keto esters, diphenylamine-linked bis(oxazoline) (BOX) ligands create a chiral pocket that effectively shields one face of the copper enolate intermediate, directing the electrophilic fluorine source to the other face with high enantioselectivity nih.gov.

Similarly, in the asymmetric Mannich reaction of β-keto esters, cinchona alkaloids as catalysts are proposed to activate the substrates through hydrogen bonding and control the facial selectivity of the nucleophilic attack nih.gov. DFT calculations have been employed to model these diastereomeric transition states and rationalize the observed stereochemical outcomes. For instance, in asymmetric conjugate additions, the coordination of the α,β-unsaturated ester to the chiral copper-ligand complex is a key stereodetermining step, with steric interactions between the ligand and the substrate dictating the preferred mode of attack beilstein-journals.org.

The table below provides examples of chiral ligands used in copper-catalyzed asymmetric reactions involving β-keto esters and the typical enantioselectivities achieved.

| Ligand Type | Reaction Type | Typical Enantiomeric Excess (ee) |

| Bis(oxazoline) (BOX) | Allylic Alkylation researchgate.net | High (e.g., up to 99%) |

| Phenol-Carbene | Conjugate Reduction beilstein-journals.org | Good to Excellent |

| Cinchona Alkaloids | Mannich Reaction nih.gov | 80-96% |

| Diphenylamine linked bis(oxazoline) | Electrophilic Fluorination nih.gov | Up to 99% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving copper complexes. By modeling the electronic structure of molecules, DFT can elucidate reaction pathways, determine the geometries of transition states, and predict the energetics of a reaction, thereby explaining observed selectivities.

In complexes of copper with β-keto esters like ethyl 3-oxobutanoate, the ligand can coordinate to the metal center in either its keto or enol form. The initial step in many catalytic cycles involving such complexes is the enolization of the β-keto ester, facilitated by the copper ion. DFT calculations can model this tautomerization process, revealing the energetic favorability of the enolate form upon coordination.

The coordination of the ethyl 3-oxobutanoate ligand to a copper(II) center typically occurs in a bidentate fashion through the two oxygen atoms of the enolate form, creating a stable six-membered ring. Computational studies on analogous copper(II) β-diketonate complexes have shown that this coordination significantly influences the electronic structure of both the metal center and the ligand. DFT can be employed to calculate the bond lengths and angles of the coordinated complex, providing a detailed picture of its geometry. Furthermore, these calculations can help understand the interaction between the d-orbitals of the copper ion and the π-system of the enolate ligand.

In solution, the coordination sphere of the copper ion is a dynamic environment. DFT calculations, often combined with continuum solvation models, can be used to study the structure and stability of hydrated copper(II) complexes. These studies indicate that the coordination number and geometry around the copper ion can vary, which in turn affects the enolization and subsequent reactivity of the coordinated β-keto ester researchgate.net.

A key advantage of DFT is its ability to locate and characterize transition state structures, which are critical for understanding reaction kinetics. For reactions catalyzed by copper;ethyl 3-oxobutanoate, DFT can be used to map out the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products.

The energy of this transition state relative to the ground state of the reactants determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, researchers can predict which reaction is more likely to occur. For example, DFT studies on copper(I)-catalyzed carboxylation reactions have successfully elucidated the mechanism by identifying the rate-determining step, which was found to be the insertion of CO2 into the Cu-Aryl bond researchgate.net. This type of analysis is directly applicable to understanding the reactivity of the copper;ethyl 3-oxobutanoate complex in various transformations.

| Reaction Step | Computational Method | Key Findings |

| Enolization and Coordination | DFT with solvation models | Elucidation of the preferred coordination mode (bidentate enolate) and the influence of the solvent on the copper coordination sphere. |

| C-C Bond Formation | Transition State Search (DFT) | Identification of the geometry and energy of the transition state, allowing for the determination of the activation barrier and the rate-determining step. |

In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively, DFT calculations are instrumental in understanding the origins of enantioselectivity. When a chiral ligand is incorporated into the copper;ethyl 3-oxobutanoate complex, the resulting catalyst can create a chiral environment around the reacting species.

DFT can be used to model the transition states leading to the formation of both possible enantiomeric products. A comparison of the energies of these diastereomeric transition states can predict which enantiomer will be formed in excess. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major enantiomer.

For example, in a copper-catalyzed enantioselective reaction, the chiral ligand can interact with the substrates through non-covalent interactions, such as steric hindrance or hydrogen bonding, to destabilize one transition state relative to the other. DFT calculations can quantify these subtle interactions and provide a three-dimensional model of the transition state assembly, offering a rationalization for the observed enantiomeric excess. This approach has been successfully applied in various copper-catalyzed enantioselective reactions, including N-H insertion and domino reactions, to understand the role of the chiral ligand and the counterion in inducing asymmetry mdpi.comd-nb.info. Computational studies on the enantioselective copper-catalyzed ring-opening allylic alkylation of cyclopropanols have demonstrated that the enantiocontrol is achieved through a synergy of electrostatic interactions and London dispersions, as revealed by DFT calculations researchgate.net.

Molecular Dynamics Simulations for Complex Behavior and Stability

In the context of a copper;ethyl 3-oxobutanoate complex in solution, MD simulations can reveal how solvent molecules arrange themselves around the complex and how they might participate in a reaction. For example, in an aqueous solution, water molecules can coordinate to the copper center, and MD simulations can show the dynamics of this coordination, including the exchange of water molecules between the coordination sphere and the bulk solvent. Such simulations have been employed to study the binding of copper to peptides, revealing details about the coordination environment and the stability of the complex nih.govnih.gov. While not directly on the target molecule, these studies highlight the utility of MD in understanding the solution behavior of copper complexes.

Furthermore, MD simulations can be used to assess the stability of the complex under different conditions, such as varying temperature and pressure. By analyzing the trajectories from an MD simulation, one can identify stable conformations of the complex and study the transitions between them. This information is crucial for understanding how the complex will behave in a real-world experimental setting.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for a deep understanding of the electronic structure of copper;ethyl 3-oxobutanoate and how this structure dictates its reactivity. These methods provide detailed information about the molecular orbitals, charge distribution, and various electronic properties of the complex.

The electronic structure of a copper(II) complex like copper;ethyl 3-oxobutanoate is characterized by the presence of a d9 electron configuration on the copper ion, which often leads to a Jahn-Teller distortion from ideal octahedral or tetrahedral geometries. Quantum chemical calculations can predict the ground electronic state of the complex and the nature of the singly occupied molecular orbital (SOMO). The distribution of the SOMO can provide insights into which parts of the molecule are most likely to be involved in redox processes or reactions with radicals.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum of the complex, which can then be compared with experimental UV-Vis spectra to validate the computational model. The calculated transitions can be assigned to specific electronic excitations, such as d-d transitions localized on the copper ion or charge-transfer transitions between the metal and the ligand. Such analyses, combining experimental spectroscopy and DFT calculations, have been effectively used to characterize the electronic properties of various copper(II) complexes mdpi.comrsc.org.

Furthermore, reactivity indices derived from quantum chemical calculations, such as the Fukui functions or the dual descriptor, can be used to predict the most reactive sites in the molecule. For the copper enolate complex, these indices could predict whether an incoming electrophile would prefer to attack at the α-carbon of the enolate or at one of the oxygen atoms. This type of analysis provides a theoretical framework for understanding and predicting the regioselectivity of reactions involving the complex.

| Computational Method | Information Obtained | Application |

| DFT | Molecular orbital energies and compositions | Understanding bonding and reactivity |

| TD-DFT | Electronic transition energies and intensities | Interpretation of UV-Vis spectra |

| Reactivity Indices | Identification of reactive sites | Prediction of regioselectivity |

Future Research Directions and Emerging Applications

Development of Novel Ligand Architectures for Enhanced Catalytic Performance and Selectivity